Propiophenone, 3',4'-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide
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Overview
Description
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common reagents used in the synthesis may include methoxybenzene derivatives, piperazine, and various catalysts. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has several scientific research applications, including:
Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems and potential therapeutic effects.
Medicine: Explored for its pharmacological properties and potential use in drug development.
Industry: Used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives with varying substituents. Examples include:
- 1-(3,4-Dimethoxyphenyl)piperazine
- 1-(4-Methoxyphenyl)piperazine
Uniqueness
Propiophenone, 3’,4’-dimethoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
23771-30-4 |
---|---|
Molecular Formula |
C22H29BrN2O4 |
Molecular Weight |
465.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide |
InChI |
InChI=1S/C22H28N2O4.BrH/c1-26-20-7-5-4-6-18(20)24-14-12-23(13-15-24)11-10-19(25)17-8-9-21(27-2)22(16-17)28-3;/h4-9,16H,10-15H2,1-3H3;1H |
InChI Key |
XSRCNSRCKQBCFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC)OC.Br |
Origin of Product |
United States |
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